Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate
CAS No.: 35975-57-6
Cat. No.: VC21435056
Molecular Formula: C12H10BrNO3
Molecular Weight: 296.12g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 35975-57-6 |
---|---|
Molecular Formula | C12H10BrNO3 |
Molecular Weight | 296.12g/mol |
IUPAC Name | ethyl 8-bromo-4-oxo-1H-quinoline-3-carboxylate |
Standard InChI | InChI=1S/C12H10BrNO3/c1-2-17-12(16)8-6-14-10-7(11(8)15)4-3-5-9(10)13/h3-6H,2H2,1H3,(H,14,15) |
Standard InChI Key | XDDQBYKFJZYKPE-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2Br |
Canonical SMILES | CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2Br |
Introduction
Chemical Properties and Structure
Basic Information
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate possesses specific chemical characteristics that define its reactivity and applications. There are some discrepancies in the literature regarding its CAS number, which are addressed in the table below.
Synthesis Methods
Synthetic Routes
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate can be prepared through several synthetic pathways, with bromination of hydroxyquinoline derivatives being a common approach.
Bromination of Hydroxyquinoline Derivatives
This approach involves the selective bromination of a 4-hydroxyquinoline-3-carboxylate precursor using appropriate brominating agents. The reaction typically requires careful control of conditions to ensure selective bromination at the desired position.
Purification and Quality Control
To ensure high purity for research applications, synthesized Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate typically undergoes purification procedures such as recrystallization or column chromatography. Commercial samples are generally available with a purity of approximately 97% , which is suitable for most research applications.
Applications in Research
Chemical Applications
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate serves as a versatile building block in organic synthesis, particularly in the development of more complex quinoline derivatives. Its functionalization potential is derived from several reactive sites:
-
The bromine atom can participate in various cross-coupling reactions
-
The hydroxy group provides a site for esterification, etherification, or substitution reactions
-
The ester group can undergo hydrolysis, transesterification, or reduction
These reactive sites make the compound valuable in creating chemical libraries and developing new synthetic methodologies.
Pharmaceutical Research
The compound has significant potential in pharmaceutical research as a key intermediate in the development of biologically active molecules . Specifically, it serves as a precursor in the synthesis of quinoline derivatives that are explored for various therapeutic applications.
Biological Activity
Structure-Activity Relationships
The compound serves as an important tool in studying structure-activity relationships of quinoline-based compounds . The specific positioning of functional groups (bromine at position 8, hydroxy at position 4, and ethyl ester at position 3) creates a unique electronic and steric environment that influences binding to biological targets. Researchers use this compound and its derivatives to understand how structural modifications affect biological activity, aiding in the design of new drugs with improved efficacy and safety profiles.
Comparison with Related Compounds
Positional Isomers
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate has several positional isomers, such as Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, which differ in the position of the bromine atom on the quinoline ring. These positional variations can significantly affect the compounds' chemical reactivity and biological properties.
Structural Analogs
A closely related analog is Ethyl 8-bromo-4-hydroxy-6-methylquinoline-3-carboxylate (CAS: 67643-32-7), which features an additional methyl group at position 6 . This structural modification alters the compound's physical properties, including:
Compound | Molecular Formula | Molecular Weight | Key Difference |
---|---|---|---|
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate | C12H10BrNO3 | 296.12 g/mol | Base structure |
Ethyl 8-bromo-4-hydroxy-6-methylquinoline-3-carboxylate | C13H12BrNO3 | 310.14 g/mol | Additional methyl at position 6 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume